5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one
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Overview
Description
5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one is a compound that features a purine base linked to a dioxanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one typically involves the reaction of a purine derivative with a dioxanone precursor. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Scientific Research Applications
5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving purine derivatives.
Medicine: It has potential therapeutic applications due to its structural similarity to nucleosides, which are key components in antiviral and anticancer drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one involves its interaction with molecular targets such as enzymes and receptors. The purine base can mimic natural nucleosides, allowing it to interfere with nucleic acid synthesis and other cellular processes. This interaction can inhibit the activity of specific enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A nucleoside analog used as an antiviral agent.
Famciclovir: Another nucleoside analog with antiviral properties.
Ganciclovir: Used to treat cytomegalovirus infections.
Uniqueness
This structural feature may enhance its stability and bioavailability, making it a valuable compound for further research and development .
Properties
CAS No. |
213273-24-6 |
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Molecular Formula |
C11H13N5O3 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
5-[2-(2-aminopurin-9-yl)ethyl]-1,3-dioxan-2-one |
InChI |
InChI=1S/C11H13N5O3/c12-10-13-3-8-9(15-10)16(6-14-8)2-1-7-4-18-11(17)19-5-7/h3,6-7H,1-2,4-5H2,(H2,12,13,15) |
InChI Key |
OAQJLOZJYFGWIC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC(=O)O1)CCN2C=NC3=CN=C(N=C32)N |
Origin of Product |
United States |
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